10H-Phenothiazine, 10-(2-(1-methyl-2-piperidinyl)ethyl)-2-(methylsulfinyl)-, monohydrochloride
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Overview
Description
Mesoridazine hydrochloride is a phenothiazine antipsychotic used primarily in the treatment of schizophrenia, organic brain disorders, alcoholism, and psychoneuroses . It is a metabolite of thioridazine and shares similar pharmacological properties with other phenothiazines . Mesoridazine hydrochloride is known for its tranquilizing effects and ability to inhibit spontaneous motor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mesoridazine hydrochloride involves several key steps:
Starting Material: The process begins with 2-methylthiophenothiazine.
Protection: This compound is treated with acetic anhydride to form 10-acetyl-2-methylthiophenothiazine.
Oxidation: The protected amide is then oxidized using hydrogen peroxide.
Deprotection: The acetyl protecting group is removed using potassium carbonate in methanol solution, yielding 2-methylsulfonylphenothiazine.
Industrial Production Methods: Industrial production of mesoridazine hydrochloride follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Mesoridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of thioridazine to mesoridazine involves oxidation.
Substitution: Alkylation reactions introduce the piperidine side chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used.
Substitution: Sodamide and 2-(2-chloroethyl)-1-methylpiperidine are used for alkylation.
Major Products:
Oxidation: Produces mesoridazine from thioridazine.
Substitution: Results in the formation of mesoridazine hydrochloride.
Scientific Research Applications
Mesoridazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reference compound in the study of phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Primarily used in the treatment of schizophrenia and other psychiatric disorders.
Industry: Employed in the development of antipsychotic medications and related pharmaceutical research.
Mechanism of Action
Mesoridazine hydrochloride acts by indirectly affecting the reticular formation, reducing neuronal activity without impairing its ability to activate the cerebral cortex . It exhibits central antiadrenergic, antidopaminergic, antiserotonergic, and weak muscarinic anticholinergic effects . These actions contribute to its tranquilizing properties and efficacy in treating psychiatric disorders .
Comparison with Similar Compounds
Thioridazine: The parent compound of mesoridazine, also used as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar effects.
Fluphenazine: A phenothiazine derivative with potent antipsychotic properties.
Uniqueness: Mesoridazine hydrochloride is unique due to its specific metabolic pathway and the balance of its pharmacological effects, making it effective in treating a range of psychiatric conditions with a distinct side effect profile .
Properties
CAS No. |
59884-26-3 |
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Molecular Formula |
C21H27ClN2OS2 |
Molecular Weight |
423.0 g/mol |
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine;hydrochloride |
InChI |
InChI=1S/C21H26N2OS2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H |
InChI Key |
IXTOSJVLICGBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.Cl |
Origin of Product |
United States |
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